molecular formula C10H7NO2 B14081725 7-hydroxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile

7-hydroxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile

Cat. No.: B14081725
M. Wt: 173.17 g/mol
InChI Key: XINPIJJIEMJPRW-UHFFFAOYSA-N
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Description

7-hydroxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile is a chemical compound with the molecular formula C10H7NO2 It is a derivative of indene, a bicyclic hydrocarbon, and features a hydroxyl group, a ketone group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(2-cyanophenyl)propanoic acid with suitable reagents under controlled conditions . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol, followed by heating to induce cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 7-oxo-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile.

    Reduction: Formation of 7-hydroxy-3-amino-2,3-dihydro-1H-indene-4-carbonitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-hydroxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-hydroxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways, leading to its observed effects. For example, its anticonvulsant activity may be due to its ability to inhibit certain neurotransmitter receptors or enzymes involved in neuronal signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the indene ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in synthetic chemistry and biological research.

Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

7-hydroxy-3-oxo-1,2-dihydroindene-4-carbonitrile

InChI

InChI=1S/C10H7NO2/c11-5-6-1-3-8(12)7-2-4-9(13)10(6)7/h1,3,12H,2,4H2

InChI Key

XINPIJJIEMJPRW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)O)C#N

Origin of Product

United States

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